1-Phenazinecarboxylic acid

Descripción

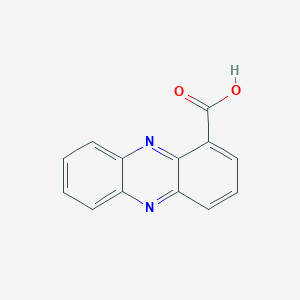

Structure

3D Structure

Propiedades

IUPAC Name |

phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCSKOVQDXEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1144-02-1 (hydrochloride salt) | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180026 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-68-3 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenazinecarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenazinecarboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1][2][3] It belongs to the phenazine family of nitrogen-containing pigments and serves as a key precursor in the biosynthesis of other more complex phenazine derivatives.[4][5] PCA exhibits a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties, which has garnered significant interest in the agricultural and pharmaceutical industries. In China, PCA has been registered and commercialized as a biofungicide under the name "Shenzimycin" for the control of various crop diseases. This guide provides an in-depth overview of the discovery, history, biosynthesis, mechanisms of action, and experimental protocols related to this compound.

Discovery and History

Over 50 naturally occurring phenazine compounds have been identified, with PCA being a central molecule in their biosynthesis. Early studies utilizing radiolabeled precursors established a strong connection between the biosynthesis of phenazine compounds and the shikimic acid pathway. It is believed that phenazine-1,6-dicarboxylic acid is the initial phenazine formed, from which other derivatives, including PCA, are derived.

PCA has been isolated from various microbial sources, including Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas chlororaphis, and Streptomyces cinnamonensis. Its discovery as a potent antimicrobial agent has led to extensive research into its potential applications. Notably, its effectiveness against a wide range of plant pathogens resulted in its registration as a commercial biofungicide in China in 2011.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimic acid pathway, a crucial metabolic route for the synthesis of aromatic compounds in microorganisms. The core genetic locus responsible for PCA synthesis is the phz operon, which contains a conserved set of genes (phzABCDEFG).

The key steps in the biosynthesis are as follows:

-

Shikimic Acid Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismate.

-

Conversion of Chorismate: A series of enzymatic reactions encoded by the phz genes convert chorismate into the phenazine core structure.

-

Formation of PCA Precursor: Trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) is a key, stable intermediate in the pathway leading to PCA.

-

Final Assembly: The final steps involve the dimerization and modification of DHHA-derived molecules to form the tricyclic phenazine ring of PCA.

The production of PCA can be significantly enhanced through genetic engineering techniques, such as overexpressing key pathway genes or knocking out negative regulators.

Mechanism of Action

The primary mechanism of action for this compound's biological activities is attributed to its ability to generate reactive oxygen species (ROS). As a redox-active compound, PCA can participate in electron transfer reactions, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can induce cellular damage and trigger programmed cell death (apoptosis) in target organisms.

In cancer cells, PCA has been shown to induce apoptosis through the generation of ROS and subsequent disruption of the mitochondrial membrane potential. In fungi, the accumulation of intracellular ROS disrupts cellular processes and leads to mycelial damage. Against bacteria, PCA can cause complete cell lysis, releasing fragmented cytoplasm into the surrounding environment.

Quantitative Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HePG2 | Liver Cancer | 45.5 | |

| PACA | Pancreatic Cancer | >100 (74% inhibition at 100 µg/mL) | |

| PC3 | Prostate Cancer | >100 (50% inhibition at 100 µg/mL) | |

| MCF7 | Breast Cancer | >100 (50% inhibition at 100 µg/mL) | |

| DU145 | Prostate Cancer | Time and dose-dependent inhibition (10-100 µM) |

Table 2: Antimicrobial Activity of this compound

| Pathogen | Type | Activity | Concentration | Reference |

| Vibrio anguillarum | Gram-negative Bacteria | MIC | 50 µg/mL | |

| Vibrio anguillarum | Gram-negative Bacteria | IC50 | 39.02 µg/mL | |

| Gram-positive Bacteria | Inhibition Zone | 16-28 mm | ||

| Gram-negative Bacteria | Inhibition Zone | 13-36 mm | ||

| Aspergillus niger | Fungus | Inhibition Zone | 16 mm | |

| Candida albicans | Fungus | Inhibition Zone | 17 mm | |

| Phellinus noxius | Fungus | Complete Inhibition | >40 µg/mL |

Table 3: Production of this compound in Engineered Pseudomonas chlororaphis

| Strain | Modification | PCA Yield (mg/L) | Reference |

| Lzh-T5 (Wild Type) | - | 230 | |

| Engineered Strain | Restoration of phzF, knockout of phzO and negative regulators, enhancement of shikimate pathway, fed-batch fermentation | 10,653 |

Experimental Protocols

Isolation and Purification of this compound from Bacterial Culture

This protocol describes a general method for the isolation and purification of PCA from a liquid culture of a producing bacterial strain, such as Pseudomonas aeruginosa.

-

Cultivation: Inoculate the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) and incubate with shaking for an appropriate period (e.g., 72 hours) to allow for the production of secondary metabolites.

-

Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the cell-free supernatant.

-

Acidification and Extraction: Acidify the supernatant to a low pH (e.g., pH 2.0) with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of PCA, making it less water-soluble. Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude PCA extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate PCA from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): For further purification, subject the PCA-containing fractions from the column chromatography to preparative HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like trifluoroacetic acid).

-

-

Characterization: Confirm the identity and purity of the isolated PCA using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of PCA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight in a suitable growth medium.

-

Compound Treatment: Prepare a series of dilutions of PCA in the growth medium. Remove the old medium from the cells and add the medium containing different concentrations of PCA. Include a vehicle control (medium with the solvent used to dissolve PCA) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of PCA relative to the vehicle control. Plot the percentage of viability against the PCA concentration to determine the IC50 value (the concentration of PCA that inhibits 50% of cell growth).

Conclusion

This compound is a versatile natural product with a rich history and significant potential in various scientific and industrial fields. Its broad-spectrum biological activities, coupled with a well-understood biosynthetic pathway and mechanism of action, make it an attractive lead compound for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic and practical applications of this remarkable molecule.

References

- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives [mdpi.com]

- 3. phenazine-1-carboxylic acid - Wikidata [wikidata.org]

- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

An In-depth Technical Guide to 1-Phenazinecarboxylic Acid: Natural Sources, Biosynthesis, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Phenazinecarboxylic acid (PCA), a potent antimicrobial secondary metabolite. It delves into its natural producers, quantitative yields, detailed experimental protocols for its study, and the intricate signaling pathways governing its biosynthesis and mechanism of action.

Natural Sources and Producers of this compound

This compound is a well-known bioactive compound produced by a variety of soil and marine-dwelling bacteria, primarily belonging to the genera Pseudomonas and Streptomyces. Several species within these genera have been identified as prolific producers, often exhibiting antagonistic properties against pathogenic fungi and other bacteria. More recently, Paenibacillus polymyxa has also been identified as a producer. These microorganisms are frequently isolated from the rhizosphere of plants, where PCA is thought to play a crucial role in microbial competition and plant health.

Below is a summary of notable PCA-producing bacterial strains and their reported yields.

| Producing Organism | Strain | Natural Habitat / Source | PCA Yield (mg/L) | Genotype | Reference(s) |

| Pseudomonas chlororaphis | Lzh-T5 | Rhizosphere of tomatoes | 230 | Wild-type | [1] |

| Pseudomonas chlororaphis | LDPCA-6 | - | 10,653 | Genetically Engineered | [1] |

| Pseudomonas aeruginosa | M18MSU1 | - | 4,771.2 | Genetically Engineered | |

| Pseudomonas putida | Isolate no. 103 | Plant material | 40 | Wild-type | |

| Pseudomonas putida | Isolate no. 102 | Plant material | 35.8 | Wild-type | |

| Pseudomonas chlororaphis | GP72 | - | Not specified | Wild-type | [2][3] |

| Paenibacillus polymyxa | S3 | Seed endophyte of rice | Confirmed production | Wild-type |

Biosynthesis of this compound

The biosynthesis of PCA originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds in bacteria and plants. The core phenazine structure is formed from two molecules of chorismic acid. The key enzymatic steps are orchestrated by the phz gene cluster, with phzABCDEFG being the conserved operon responsible for the conversion of chorismic acid to PCA.

The enzymatic cascade proceeds as follows:

-

PhzE catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).

-

PhzD then converts ADIC to (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (DHHA).

-

PhzF isomerizes DHHA.

-

The subsequent condensation of two molecules of the isomerized product to form the tricyclic phenazine core is thought to be catalyzed by PhzB .

-

The final steps of aromatization to yield PCA are catalyzed by PhzA and PhzG .[4]

Biosynthetic pathway of this compound from chorismic acid.

Regulation of PCA Biosynthesis by Quorum Sensing in Pseudomonas aeruginosa

The production of PCA in Pseudomonas aeruginosa is tightly regulated by a complex and hierarchical quorum-sensing (QS) system. This cell-to-cell communication network allows the bacteria to coordinate gene expression in a population density-dependent manner. Three main interconnected QS systems are involved: las, rhl, and pqs.

-

The las system , initiated by the autoinducer 3-oxo-C12-HSL and its receptor LasR, sits at the top of the hierarchy.

-

The rhl system , controlled by C4-HSL and its receptor RhlR, is positively regulated by the las system.

-

The pqs system utilizes the Pseudomonas quinolone signal (PQS) and is also integrated into this regulatory network.

These QS systems converge to regulate the expression of the phz operons. Both the las and rhl systems are known to directly or indirectly activate the transcription of the phz genes. The phz1 promoter, for instance, contains a las box, which is a binding site for the LasR transcriptional regulator.

Quorum sensing regulation of phenazine biosynthesis in Pseudomonas aeruginosa.

Mechanism of Antifungal Action

PCA exhibits broad-spectrum antifungal activity through a multi-pronged mechanism that disrupts cellular homeostasis in pathogenic fungi. A primary mode of action involves the generation of reactive oxygen species (ROS). As a redox-active molecule, PCA can participate in electron transfer reactions, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Furthermore, PCA has been shown to directly inhibit key enzymes in fungal metabolism. One such target is isocitrate lyase (ICL) , a critical enzyme in the glyoxylate cycle. The glyoxylate cycle is essential for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis. By inhibiting ICL, PCA disrupts the central carbon metabolism of the fungus, hindering its ability to thrive and cause disease.

Mechanism of antifungal action of this compound.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of PCA from bacterial cultures.

Materials:

-

Bacterial culture broth

-

Ethyl acetate or Chloroform

-

6 M HCl

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., n-hexane and ethyl acetate mixtures)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Cultivation: Grow the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) under optimal conditions for PCA production (typically for 48-72 hours with shaking).

-

Acidification and Extraction: Acidify the culture supernatant to approximately pH 2.0 with 6 M HCl. Extract the acidified supernatant with an equal volume of ethyl acetate or chloroform. Repeat the extraction process three times to ensure complete recovery.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto a silica gel column pre-equilibrated with the same solvent (e.g., n-hexane).

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing PCA.

-

Final Purification: The pooled fractions can be further purified by recrystallization or preparative HPLC if necessary.

Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of PCA.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and a phosphate buffer is commonly used. A typical mobile phase could be methanol:5 mM phosphate buffer (pH 5.0) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 248 nm or 254 nm.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure PCA in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve the purified PCA extract or a known amount of the crude extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.

-

Quantification: Determine the concentration of PCA in the samples by comparing their peak areas to the calibration curve.

References

- 1. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1-Phenazinecarboxylic Acid Biosynthesis Pathway in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-phenazinecarboxylic acid (PCA), a key precursor to a diverse array of phenazine secondary metabolites produced by bacteria of the genus Pseudomonas. Phenazines are redox-active compounds with significant antimicrobial, signaling, and virulence functions, making their biosynthetic pathway a target of interest for agricultural, clinical, and biotechnological applications.

The Core Biosynthetic Pathway

The biosynthesis of PCA in Pseudomonas originates from the shikimate pathway, utilizing chorismic acid as a precursor. The conversion of chorismic acid to PCA is catalyzed by a suite of enzymes encoded by the highly conserved phz operon.[1][2][3] In many Pseudomonas species, including the opportunistic pathogen Pseudomonas aeruginosa, two nearly identical operons, designated phz1 (phzA1-G1) and phz2 (phzA2-G2), are present in the genome.[4][5] These operons are responsible for the production of PCA, which can then be further modified by other enzymes to generate a variety of phenazine derivatives.

The core pathway involves the following key enzymatic steps:

-

PhzE : An anthranilate synthase that converts chorismate to 2-amino-4-deoxychorismate (ADIC).

-

PhzD : An isochorismatase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

-

PhzF : An isomerase that converts DHHA to a reactive ketone intermediate.

-

PhzB/PhzA : Homologous proteins that catalyze the condensation of two molecules of the ketone intermediate to form the tricyclic phenazine scaffold.

-

PhzG : A flavin-dependent oxidase that is thought to catalyze the final aromatization step to yield PCA.

The phzC gene product is a type II 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which funnels precursors from primary metabolism into the shikimate pathway, thereby increasing the pool of chorismic acid available for phenazine biosynthesis.

Mandatory Visualization 1: this compound Biosynthesis Pathway

Caption: The enzymatic cascade for the biosynthesis of this compound (PCA) from chorismic acid.

Regulation of PCA Biosynthesis

The production of PCA is tightly regulated, primarily through a complex network of quorum sensing (QS) systems. In P. aeruginosa, three interconnected QS systems, las, rhl, and pqs, play crucial roles in controlling the expression of the phz operons. The expression of the two phz operons is differential and can be influenced by environmental conditions. For instance, in liquid cultures of P. aeruginosa PA14, phz1 is expressed at higher levels than phz2, though phz2 contributes more to the total PCA production. Conversely, in biofilms, phz2 expression is dominant.

The las system, through the transcriptional regulator LasR, and the rhl system, via RhlR, are known to positively regulate phz1 expression. The pqs system, which utilizes the Pseudomonas quinolone signal (PQS), also plays a significant role in inducing the expression of both phz operons, with a particularly critical role in the induction of phz2.

Mandatory Visualization 2: Regulatory Network of PCA Biosynthesis

Caption: The quorum sensing regulatory network controlling the expression of the phz1 and phz2 operons.

Quantitative Data

The production of PCA can vary significantly between different Pseudomonas species and strains, and can be dramatically enhanced through genetic engineering.

| Strain/Condition | PCA Production (mg/L) | Reference |

| Pseudomonas chlororaphis Lzh-T5 (wild-type) | 230 | |

| P. chlororaphis LDPCA-1 (phzO knockout) | 4,863 | |

| P. chlororaphis LDPCA-6 (engineered) with fed-batch fermentation | 10,653.1 | |

| Pseudomonas aeruginosa PAO1 Δphz1 | Variable, similar to or more than Δphz2 | |

| Pseudomonas aeruginosa PAO1 Δphz2 | Variable, similar to or less than Δphz1 | |

| Pseudomonas chlororaphis H5ΔfleQΔrelA (optimized fermentation) | 9,580 |

Experimental Protocols

Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and quantification of PCA from bacterial cultures using High-Performance Liquid Chromatography (HPLC).

4.1.1. Sample Preparation

-

Centrifuge a sample of the bacterial culture to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant to approximately pH 2.0 using an appropriate acid (e.g., 6 M HCl).

-

Extract the phenazines from the acidified supernatant by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Separate the organic and aqueous phases by centrifugation.

-

Carefully collect the upper organic phase containing the phenazines.

-

Repeat the extraction from the aqueous phase to ensure complete recovery.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of mobile phase or methanol for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A mixture of methanol and a buffer, such as 5 mM phosphate buffer (pH 5.0), in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 248 nm.

-

Quantification: Generate a standard curve using known concentrations of pure PCA to quantify the amount in the samples.

Mandatory Visualization 3: HPLC Analysis Workflow

Caption: A generalized workflow for the extraction and quantification of PCA from bacterial cultures using HPLC.

Construction of Gene Knockout Mutants in Pseudomonas

Allelic exchange is a common method for generating unmarked gene deletions in Pseudomonas. This protocol provides a general outline based on the use of a suicide vector containing sacB for counter-selection.

4.2.1. Construction of the Deletion Vector

-

Design primers to amplify the upstream and downstream flanking regions (homologous arms) of the target gene to be deleted.

-

Amplify the upstream and downstream homologous arms from the genomic DNA of the wild-type Pseudomonas strain using PCR.

-

Clone the amplified upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB) in the correct orientation. This can be achieved through restriction enzyme cloning or seamless cloning methods like Gibson assembly.

-

Transform the resulting plasmid into a suitable E. coli strain for propagation and verification.

-

Verify the correct construction of the deletion vector by restriction digestion and DNA sequencing.

4.2.2. Allelic Exchange in Pseudomonas

-

Transfer the suicide vector from the E. coli donor to the recipient Pseudomonas strain via conjugation (biparental or triparental mating).

-

Select for single-crossover integrants on a selective medium containing an antibiotic for which the suicide vector carries a resistance marker.

-

Isolate single-crossover colonies and verify the integration of the plasmid into the chromosome by PCR.

-

To select for double-crossover events (excision of the plasmid), culture the single-crossover integrants in a medium without antibiotics and then plate them on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the plasmid will grow.

-

Screen the sucrose-resistant colonies by PCR to identify those that have undergone the desired allelic exchange, resulting in the deletion of the target gene.

-

Confirm the gene deletion by PCR and DNA sequencing.

Conclusion

The this compound biosynthesis pathway in Pseudomonas is a well-conserved and intricately regulated process that is crucial for the ecological success and pathogenic potential of these bacteria. A thorough understanding of this pathway, from the core enzymatic reactions to the complex regulatory networks, is essential for harnessing the biotechnological potential of phenazines and for developing novel strategies to control phenazine-producing pathogens. The experimental protocols provided in this guide offer a starting point for researchers to investigate this fascinating biosynthetic pathway further. Future work is needed to fully characterize the kinetics and mechanisms of the individual Phz enzymes to enable more precise metabolic engineering and drug design efforts.

References

- 1. In vivo and in vitro Reconstitution of Biosynthesis of N-Prenylated Phenazines Revealing Diverse Phenazine-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of the phenazine biosynthetic protein PhzF from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes | Semantic Scholar [semanticscholar.org]

- 5. pnas.org [pnas.org]

The Biological Activity of 1-Phenazinecarboxylic Acid: A Technical Guide for Researchers

Abstract

1-Phenazinecarboxylic acid (PCA) is a redox-active secondary metabolite produced by a variety of bacteria, most notably from the Pseudomonas and Streptomyces genera.[1][2] Initially recognized for its potent antimicrobial properties, which have led to its commercial use as a biofungicide, the scope of PCA's biological activities is now understood to be far broader.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of PCA, including its antifungal, antibacterial, anticancer, and immunomodulatory effects. We delve into the molecular mechanisms underpinning these activities, which frequently involve the induction of reactive oxygen species (ROS), disruption of cellular membranes, and modulation of key signaling pathways.[5] Furthermore, this guide details PCA's role in bacterial ecology, such as its involvement in iron acquisition, biofilm formation, and its regulation via quorum sensing systems. Quantitative data from key studies are summarized in tabular format, and detailed protocols for foundational experiments are provided to facilitate further research. Visual diagrams of key pathways and workflows are included to offer a clear, mechanistic understanding of PCA's diverse functions.

Antimicrobial Activity

PCA exhibits a broad spectrum of antimicrobial activity, which is a cornerstone of its application in agricultural biocontrol. Its efficacy stems from multiple mechanisms of action that disrupt essential cellular processes in target organisms.

Antifungal Properties

PCA is a potent antifungal agent effective against a wide range of plant pathogenic fungi. Its activity is significant against devastating pathogens such as Valsa mali, Pestalotiopsis kenyana, Botrytis cinerea, and Rhizoctonia solani.

Mechanisms of Action: The antifungal action of PCA is multifactorial:

-

Enzyme Inhibition: PCA has been shown to target and inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungal pathogens to utilize non-glucose carbon sources during infection.

-

Membrane Disruption: It directly damages fungal cell membranes, leading to a loss of integrity. This is often observed as malformed mycelial development.

-

Oxidative Stress: PCA induces the production of reactive oxygen species (ROS) within fungal cells. This leads to oxidative stress, which in turn causes a reduction in mitochondrial membrane potential and subsequent cellular damage.

-

Altered Lipid Balance: Lipidomics analysis has revealed that PCA can alter the lipid balance at the cell membrane of fungi like V. mali.

Table 1: Antifungal Activity of this compound (PCA)

| Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|

| Pestalotiopsis kenyana | EC₅₀ | ~2.32 µg/mL | |

| Pestalotiopsis kenyana | In vivo effect (14 µg/mL) | 57% inhibition | |

| Botrytis cinerea | MIC | 25 µg/mL | |

| Rhizoctonia solani | EC₅₀ | 7.88 mg/L | |

| Fusarium graminearum | EC₅₀ | 127.28 mg/L |

| Phellinus noxius | Complete Inhibition | >40 µg/mL | |

Antibacterial Properties

PCA is also effective against various bacteria, with pronounced activity against Gram-positive strains. Its efficacy has been demonstrated against pathogens like Acidovorax citrulli, the causative agent of bacterial fruit blotch in cucurbits.

Mechanisms of Action:

-

ROS Accumulation: Similar to its antifungal mechanism, PCA increases the accumulation of ROS in bacterial cells, such as Xanthomonas oryzae pv. oryzae (Xoo) and A. citrulli. This leads to oxidative stress and subsequent cell damage.

-

Enzyme Modulation: In A. citrulli, PCA treatment not only increases ROS but also upregulates the activity of catalase (CAT), an enzyme involved in protecting the cell against oxidative stress, suggesting a complex bacterial response.

-

RNA Polymerase Inhibition: For some Gram-positive bacteria, modeling studies suggest that PCA amides may inhibit DNA-dependent RNA polymerase by forming a stable complex at the substrate binding site, thereby blocking transcription.

Table 2: Antibacterial Activity of this compound (PCA)

| Bacterial Species | Activity Metric | Value | Reference |

|---|---|---|---|

| Acidovorax citrulli | Inhibition Zone | 32.5 ± 1.8 mm |

| Acidovorax citrulli | EC₅₀ (liquid culture) | 19.81 µg/mL | |

Anticancer Activity

Recent research has illuminated the potential of PCA as an anticancer agent. Studies have shown its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines, most notably in human prostate cancer.

Mechanism of Action in Prostate Cancer: PCA's antitumor activity in human prostate cancer cells (DU145 line) is mediated by the generation of ROS and the subsequent activation of a mitochondrial-related apoptotic pathway.

-

ROS Generation: PCA treatment increases intracellular ROS levels.

-

JNK Signaling: The elevated ROS triggers the pro-apoptotic JNK signaling pathway.

-

Mitochondrial Depolarization: Phosphorylated JNK stimulates the depolarization of the mitochondrial membrane potential (ΔΨm).

-

Bcl-2 Family Regulation: This process involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.

-

Apoptosome Formation & Caspase Activation: The loss of mitochondrial integrity leads to the release of cytochrome c and apoptosis-inducing factor (AIF), ultimately inducing both caspase-dependent and caspase-independent cell death.

References

- 1. This compound | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Fungicidal Action of 1-Phenazinecarboxylic Acid: A Deep Dive into its Core Mechanisms

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative produced by various bacteria, has emerged as a potent broad-spectrum antifungal agent with significant potential in agriculture and medicine.[1][2][3][4][5] Its efficacy against a wide range of phytopathogenic fungi has prompted extensive research into its mechanism of action. This technical guide synthesizes the current understanding of how PCA exerts its fungicidal effects, detailing the molecular and cellular targets, the physiological responses of fungi to PCA exposure, and the experimental methodologies used to elucidate these mechanisms. The information is presented to provide a comprehensive resource for researchers and professionals involved in the development of novel antifungal therapies.

Core Antifungal Mechanisms of this compound

The antifungal activity of this compound is not attributed to a single mode of action but rather a multifaceted attack on fungal physiology. The primary mechanisms can be categorized as follows:

-

Disruption of Cellular Integrity: PCA induces significant morphological and structural damage to fungal cells. Treatment with PCA leads to deformed and shriveled hyphae, as observed through scanning electron microscopy. Furthermore, it compromises the integrity of the cell membrane, a critical barrier for maintaining cellular homeostasis.

-

Induction of Oxidative Stress: A key element of PCA's fungicidal activity is its ability to induce the generation of reactive oxygen species (ROS) within fungal cells. This surge in ROS leads to a state of oxidative stress, causing widespread damage to cellular components such as lipids, proteins, and nucleic acids.

-

Mitochondrial Dysfunction: The mitochondria are a primary target of PCA. The compound disrupts mitochondrial function by reducing the mitochondrial membrane potential. This impairment of the electron transport chain not only contributes to the overproduction of ROS but also cripples the cell's energy metabolism, ultimately leading to cell death.

-

Enzymatic Inhibition and Metabolic Disruption: PCA has been shown to directly inhibit key enzymes essential for fungal metabolism. A notable target is isocitrate lyase (ICL), a critical enzyme in the glyoxylate cycle, which is vital for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis. Transcriptomic and metabolomic analyses have further revealed that PCA significantly alters major metabolic pathways, including those for carbohydrates, amino acids, and lipids.

Quantitative Data on Antifungal Activity

The efficacy of PCA has been quantified against various fungal species. The following table summarizes key inhibitory concentrations from published studies.

| Fungal Species | Inhibition Metric | Concentration (µg/mL) | Reference |

| Pestalotiopsis kenyana | EC50 | ~2.32 | |

| Botrytis cinerea | MIC | 25 | |

| ED50 | 3.12 | ||

| ED80 | 12.5 | ||

| Phellinus noxius | Complete Inhibition | >40 | |

| Vibrio anguillarum | MIC | 50 | |

| IC50 | 39.02 | ||

| Rhizoctonia solani | MIC | 32 | |

| Penicillium expansum | MIC | 16 | |

| Aspergillus flavus | MIC | 64 | |

| Candida albicans | MIC | 8 | |

| Trichophyton rubrum | MIC | 4 |

Signaling Pathways and Molecular Interactions

The cellular and molecular responses to PCA involve complex signaling cascades. The induction of ROS, for instance, triggers a cascade of events that ultimately lead to programmed cell death. The inhibition of specific enzymes like isocitrate lyase disrupts metabolic pathways that are crucial for fungal survival and virulence.

Caption: Overview of the multifaceted mechanism of action of this compound in fungi.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to investigate the mechanism of action of PCA.

Determination of Antifungal Activity (MIC, EC50)

-

Fungal Strains and Culture: The target fungal strain is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25-28°C) for a specified period to obtain fresh mycelia or spores.

-

Preparation of PCA Solutions: A stock solution of PCA is prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted to obtain a range of test concentrations.

-

Broth Microdilution Method (for MIC):

-

A 96-well microtiter plate is used. Each well is filled with a specific volume of fungal spore suspension or mycelial fragments in a liquid medium (e.g., Potato Dextrose Broth - PDB).

-

The serially diluted PCA solutions are added to the wells. A positive control (fungicide) and a negative control (solvent only) are included.

-

The plate is incubated under optimal conditions for 48-96 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of PCA that completely inhibits visible fungal growth.

-

-

Agar Dilution Method (for EC50):

-

Molten agar medium is cooled to approximately 45-50°C.

-

Different concentrations of PCA are added to the agar, which is then poured into Petri dishes.

-

A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing fungal culture is placed at the center of each plate.

-

Plates are incubated, and the colony diameter is measured at regular intervals.

-

The percentage of growth inhibition is calculated relative to the control. The EC50 (Effective Concentration 50%) is the concentration of PCA that causes a 50% reduction in mycelial growth and is determined by probit analysis.

-

Assessment of Morphological Changes (SEM)

-

Sample Preparation: Fungal mycelia are grown on agar plates with and without a sub-lethal concentration of PCA.

-

Fixation: Small blocks of agar containing the mycelia are cut out and fixed in a solution of 2.5% glutaraldehyde in phosphate buffer (pH 7.2) for several hours at 4°C.

-

Post-fixation and Dehydration: The samples are washed with phosphate buffer and post-fixed in 1% osmium tetroxide. Subsequently, they are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, and 100%).

-

Drying and Coating: The samples are subjected to critical point drying. The dried specimens are then mounted on stubs and sputter-coated with a thin layer of gold-palladium.

-

Imaging: The coated samples are observed under a Scanning Electron Microscope (SEM) to visualize the surface morphology of the hyphae.

Measurement of Reactive Oxygen Species (ROS)

-

Staining: Fungal mycelia or protoplasts are treated with PCA for a specified time. They are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

-

Microscopy: The stained cells are observed under a fluorescence microscope. The intensity of fluorescence is indicative of the level of intracellular ROS.

-

Fluorometry: For a quantitative assessment, the fluorescence intensity of a cell suspension can be measured using a fluorometer.

Analysis of Mitochondrial Membrane Potential (MMP)

-

Staining: PCA-treated fungal cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or Rhodamine 123.

-

JC-1 Staining: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

Flow Cytometry or Fluorescence Microscopy: The change in fluorescence from red to green is quantified using flow cytometry or visualized using fluorescence microscopy, indicating a decrease in MMP.

Transcriptomic Analysis (RNA-Seq)

-

RNA Extraction: Total RNA is extracted from fungal mycelia treated with PCA and from untreated controls using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed.

-

Library Preparation and Sequencing: mRNA is enriched and fragmented. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the fungal reference genome.

-

Differential Gene Expression Analysis: The expression levels of genes in the PCA-treated and control groups are compared to identify differentially expressed genes (DEGs). A threshold for fold change and statistical significance (p-value or FDR) is applied.

-

Functional Annotation and Enrichment Analysis: The DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and metabolic pathways affected by PCA treatment.

Caption: A generalized experimental workflow for investigating the antifungal mechanism of PCA.

Conclusion and Future Directions

This compound is a promising natural antifungal agent that employs a multi-pronged approach to inhibit fungal growth and viability. Its ability to disrupt cellular integrity, induce oxidative stress, impair mitochondrial function, and interfere with crucial metabolic pathways makes it a robust candidate for the development of new fungicides. Future research should focus on elucidating the precise molecular interactions between PCA and its targets, exploring potential synergistic effects with other antifungal compounds, and investigating its efficacy and safety in diverse agricultural and clinical settings. A deeper understanding of the fungal resistance mechanisms to PCA will also be critical for its long-term sustainable use.

References

- 1. Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenazine-1-carboxylic acid is a more important contributor to biocontrol Fusarium oxysporum than pyrrolnitrin in Pseudomonas fluorescens strain Psd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of 1-Phenazinecarboxylic Acid in Bacterial Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenazinecarboxylic acid (PCA) is a precursor to a diverse array of phenazine compounds produced by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. Far from being a mere metabolic byproduct, PCA is a critical determinant of bacterial virulence, playing a multifaceted role in host-pathogen interactions, microbial competition, and the establishment of chronic infections. This technical guide provides an in-depth examination of the biosynthesis, regulation, and mechanisms of action of PCA in bacterial virulence. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that are synthesized by a variety of bacterial species. Among these, this compound (PCA) holds a central position as the biosynthetic precursor for many other phenazine derivatives.[1][2] Initially recognized for their antimicrobial properties, it is now evident that phenazines, and PCA in particular, are key players in the intricate arsenal of bacterial virulence factors.[3][4] In Pseudomonas aeruginosa, a notorious pathogen in clinical settings, PCA contributes significantly to its pathogenicity through various mechanisms, including the promotion of biofilm formation, generation of reactive oxygen species (ROS) in host cells, and modulation of host immune responses.[5] Understanding the precise roles of PCA in bacterial virulence is paramount for the development of novel therapeutic strategies to combat infections caused by phenazine-producing pathogens.

Biosynthesis of this compound

The biosynthesis of PCA originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds in bacteria. The core biosynthetic pathway involves a series of enzymatic reactions encoded by a conserved gene cluster, typically designated as the phz operon. In P. aeruginosa, two nearly identical operons, phz1 and phz2, are responsible for the synthesis of PCA.

The key steps in the biosynthesis of PCA are as follows:

-

Chorismic Acid as a Precursor: The pathway begins with chorismic acid, a key intermediate of the shikimate pathway.

-

Conversion to Dihydroxy-phenazine-1-carboxylate (DHHA): A series of enzymes encoded by the phz operon (PhzA-G) catalyze the conversion of chorismic acid to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

-

Dimerization and Cyclization: Two molecules of a DHHA-related intermediate are then condensed and cyclized to form the tricyclic phenazine core structure.

-

Final Modification to PCA: Subsequent enzymatic modifications lead to the final product, this compound.

From PCA, a variety of other phenazine derivatives can be synthesized through the action of modifying enzymes. For instance, in P. aeruginosa, PhzM and PhzS convert PCA to pyocyanin (PYO), while PhzH converts it to phenazine-1-carboxamide (PCN).

Regulation of PCA Production

The production of PCA is tightly regulated by a complex network of signaling systems, ensuring its synthesis is coordinated with bacterial population density and environmental cues. This intricate regulation underscores the importance of PCA in bacterial physiology and virulence.

Quorum Sensing

In P. aeruginosa, the expression of the phz operons is largely controlled by quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. Three interconnected QS systems, las, rhl, and pqs, play a role in regulating phenazine biosynthesis. The phz1 operon is primarily regulated by the rhl system, while the phz2 operon is influenced by the pqs system. This differential regulation allows for fine-tuned control of PCA production under various conditions, such as during biofilm formation versus planktonic growth.

Two-Component Systems

Two-component signal transduction systems (TCSs) are another critical layer of regulation for phenazine biosynthesis. In Pseudomonas chlororaphis, the GacS/GacA system is a global regulator that positively controls the production of a range of secondary metabolites, including phenazines. The RpeA/RpeB TCS also modulates phenazine synthesis, with RpeA acting as a negative regulator. These systems integrate various environmental signals to modulate the expression of the phz genes.

Role of PCA in Bacterial Virulence

PCA contributes to bacterial virulence through several distinct mechanisms:

Biofilm Formation and Iron Acquisition

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune defenses. PCA plays a crucial role in the development of P. aeruginosa biofilms, particularly under iron-limiting conditions. PCA can reduce ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), making it more bioavailable for the bacteria. This process is dependent on the Fe(II) uptake protein, FeoB. By facilitating iron acquisition, PCA enables biofilm formation even in the absence of siderophores, the primary iron-chelating molecules produced by many bacteria.

Antimicrobial Activity

PCA exhibits broad-spectrum antimicrobial activity against a range of competing microorganisms, including fungi and other bacteria. This allows phenazine-producing bacteria to outcompete other microbes in their ecological niche, such as the rhizosphere or in the context of a polymicrobial infection. The antimicrobial action of PCA is often attributed to the generation of reactive oxygen species (ROS), which can damage cellular components of susceptible organisms.

Modulation of Host Cell Function

PCA can directly impact host cells, contributing to the pathology of infections. It has been shown to induce the expression of pro-inflammatory molecules in human airway epithelial cells, such as interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1). This effect is, at least in part, dependent on the generation of oxidants. Furthermore, PCA can induce the expression of multidrug resistance efflux pumps in other bacteria, such as the Tet38 efflux pump in Staphylococcus aureus, leading to increased resistance to antibiotics like tetracycline.

Quantitative Data on PCA Production and Activity

The following tables summarize key quantitative data related to PCA production and its biological activities, extracted from various studies.

Table 1: PCA Production in Different Bacterial Strains and Conditions

| Bacterial Strain | Growth Condition | PCA Concentration | Reference |

| Pseudomonas chlororaphis Lzh-T5 | Wild-type | 230 mg/L | |

| P. chlororaphis Lzh-T5 (engineered) | Fed-batch fermentation | 10,653 mg/L | |

| Pseudomonas sp. M18G (gacA mutant) | Batch culture | 1987 mg/L | |

| Pseudomonas sp. M18G (gacA mutant) | Fed-batch culture | 2597 mg/L | |

| Pseudomonas chlororaphis GP72 | 84-hour growth cycle | Dynamic production monitored |

Table 2: Antimicrobial Activity of PCA

| Target Organism | Assay | PCA Concentration (MIC/IC50) | Reference |

| Vibrio anguillarum C312 | MIC | 50 µg/mL | |

| Vibrio anguillarum C312 | IC50 | 39.02 µg/mL | |

| Acidovorax citrulli | EC50 | 16-32 µg/mL (range tested) | |

| Gram-positive bacteria | Inhibition zone | 16-28 mm | |

| Gram-negative bacteria | Inhibition zone | 13-36 mm | |

| Aspergillus niger | Inhibition zone | 16 mm | |

| Candida albicans | Inhibition zone | 17 mm |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of PCA.

Extraction and Quantification of PCA

A common method for the extraction and quantification of PCA from bacterial cultures involves the following steps:

-

Solvent Extraction: The bacterial culture supernatant is acidified and extracted with an organic solvent, typically ethyl acetate.

-

Evaporation and Re-suspension: The organic phase is evaporated to dryness, and the residue is re-suspended in a suitable solvent, such as methanol.

-

Chromatographic Analysis: The extracted PCA is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. Detection is typically performed using a UV detector at a wavelength of 254 nm or 365 nm. Alternatively, Capillary Zone Electrophoresis (CZE) can be used for rapid quantification.

Construction of Gene Deletion Mutants

To study the function of genes involved in PCA biosynthesis and regulation, gene deletion mutants are often constructed using techniques such as:

-

Site-Directed Mutagenesis: A common method is sacB-based site-specific mutagenesis, which allows for the creation of unmarked deletions.

-

Homologous Recombination: This involves introducing a suicide vector containing homologous regions flanking the target gene, along with a selectable marker. Double crossover events lead to the replacement of the wild-type gene with the mutated version.

Biofilm Formation Assay

The effect of PCA on biofilm formation can be assessed using various methods, including:

-

Crystal Violet Staining: Bacteria are grown in microtiter plates. After a period of incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by solubilizing the dye and measuring its absorbance.

-

Confocal Laser Scanning Microscopy (CLSM): Bacteria expressing a fluorescent protein (e.g., GFP or YFP) are grown in flow cells or on glass coverslips. The architecture and thickness of the biofilm can then be visualized and quantified using CLSM.

PCA as a Target for Drug Development

Given its significant role in bacterial virulence, the PCA biosynthesis pathway and its regulatory networks represent promising targets for the development of novel anti-virulence agents. Inhibiting PCA production could potentially:

-

Reduce biofilm formation, thereby increasing the efficacy of conventional antibiotics.

-

Attenuate the pro-inflammatory response in the host.

-

Decrease the competitive advantage of pathogenic bacteria in polymicrobial infections.

Derivatives of PCA are also being explored for their therapeutic potential, including their use as antimicrobial and anticancer agents.

Conclusion

This compound is a key secondary metabolite that plays a central and multifaceted role in the virulence of various bacterial pathogens. Its involvement in biofilm formation, antimicrobial activity, and modulation of host responses highlights its importance in the establishment and progression of infections. A thorough understanding of the biosynthesis, regulation, and mechanisms of action of PCA is crucial for the development of innovative strategies to combat bacterial diseases. This technical guide provides a comprehensive overview of the current knowledge on PCA, serving as a valuable resource for researchers and professionals dedicated to addressing the challenges posed by bacterial pathogens.

References

- 1. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 2. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 5. Phenazine-1-carboxylic acid promotes bacterial biofilm development via ferrous iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenazinecarboxylic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenazinecarboxylic acid (PCA) is a naturally occurring, heterocyclic organic compound and a member of the phenazine family of secondary metabolites.[1][2] Produced by a variety of bacteria, including species of Pseudomonas and Streptomyces, PCA is a well-documented antimicrobial agent.[1][3][4] Its broad-spectrum biological activities, which also include antifungal, anticancer, and immunomodulatory effects, have established it as a significant molecule in the fields of agricultural biotechnology and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid characterized by a phenazine core substituted with a carboxyl group at the C-1 position. The phenazine core is a linear tricyclic system composed of two benzene rings fused to a pyrazine ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | phenazine-1-carboxylic acid | |

| CAS Number | 2538-68-3 | |

| Chemical Formula | C₁₃H₈N₂O₂ | |

| SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |

| InChI | InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |

| InChIKey | JGCSKOVQDXEQHI-UHFFFAOYSA-N |

Physicochemical and Spectral Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It typically appears as a brown to orange-brown or yellow-orange solid.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 224.21 g/mol | |

| Exact Mass | 224.058577502 Da | |

| Melting Point | 212 - 214 °C, 238-239 °C, 242 °C, 242-244 °C | |

| Boiling Point (Predicted) | 494.6 ± 10.0 °C at 760 mmHg | |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.15 ± 0.30 | |

| Solubility | Slightly soluble in water. Soluble in DMSO (5 mg/mL with sonication). Slightly soluble in chloroform and methanol (with heating). | |

| Appearance | Brown to Orange-Brown Solid, Yellow-orange solid |

Table 3: Spectral Data for this compound

| Spectral Data | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 15.58 (s, 1H, COOH), 8.97 (dd, J = 7.2, 1.2 Hz, 1H, H-2), 8.53 (dd, J = 8.8, 1.2 Hz, 1H, H-4), 8.34 (dd, J = 8.0, 1.6 Hz, 1H, H-8), 8.28 (dd, J = 8.0, 1.6 Hz, 1H, H-3), 8.05–7.95 (m, 3H, H-6, H-7, H-9) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 144.4, 144.1, 139.9, 138.6, 137.5, 135.8, 134.9, 133.3, 133.1, 132.1, 127.6, 125.6 | |

| Mass Spectrometry (ESI-MS) | m/z 224.85 [M+H]⁺ | |

| Infrared (IR) | 1616.06 cm⁻¹ (C=O stretching), 1436 cm⁻¹ (C=N stretching), 1421 cm⁻¹ (C=C aromatic stretching) | |

| UV-Vis | λmax at 258 nm and 362 nm |

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its derivatives have been developed. A common approach involves the Jourdan-Ullmann coupling followed by a reductive ring closure.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reaction of aniline with 2-bromo-3-nitrobenzoic acid.

-

Jourdan-Ullmann Coupling: Aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) are combined in glycol (50.0 mL).

-

The reaction mixture is heated at 95 °C for 3 hours.

-

Reductive Ring Closure: Following the coupling reaction, sodium borohydride is utilized in a reductive ring closure step to form the phenazine ring system.

-

Purification: The resulting phenazine-1-carboxylic acid is cooled, and the pH is adjusted to 3 with dilute hydrochloric acid to precipitate a green solid. This solid is then recrystallized from a 1:1 mixture of acetonitrile and ethanol to yield yellow-green crystals of PCA.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a compound of significant interest for various applications.

Antimicrobial and Antifungal Activity

PCA is a potent antimicrobial agent with activity against a broad spectrum of bacterial and fungal pathogens. It is known to be effective against both Gram-positive and Gram-negative bacteria. Its antifungal properties are particularly notable, with demonstrated efficacy against various plant pathogenic fungi. The proposed mechanism of action against microbes involves the generation of reactive oxygen species (ROS), which leads to cellular damage and eventual cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU145), liver (HePG2), pancreatic (PACA), and breast (MCF7) cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis through the generation of intracellular ROS. This leads to mitochondrial membrane depolarization and triggers the apoptotic cascade.

Immunomodulatory Effects

This compound has also demonstrated immunomodulatory properties. It can upregulate the expression of interleukin-8 (IL-8) and intercellular adhesion molecule 1 (ICAM-1), while inhibiting the release of RANTES (regulated on activation, normal T cell expressed and secreted) and monocyte chemoattractant protein-1 (MCP-1). Furthermore, it has shown anti-inflammatory effects by reducing nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 10-100 µM) for specified time periods (e.g., 24 and 48 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Conclusion

This compound is a versatile natural product with a well-defined chemical structure and a broad range of biological activities. Its antimicrobial, antifungal, anticancer, and immunomodulatory properties make it a valuable lead compound for the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of its key characteristics to support further research and development efforts in these areas. The detailed protocols and compiled data serve as a practical resource for scientists and researchers working with this promising molecule.

References

- 1. This compound | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: phenazine-1-carboxylic acid (PAMDB100085) [pseudomonas.umaryland.edu]

- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenazine-1-carboxylic acid | 2538-68-3 [chemicalbook.com]

An In-depth Technical Guide to 1-Phenazinecarboxylic Acid Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenazinecarboxylic acid (PCA) derivatives, a promising class of heterocyclic compounds with diverse biological activities. This document details their synthesis, mechanisms of action, and functional roles, with a focus on their potential as antimicrobial and anticancer agents.

Introduction to this compound (PCA)

This compound (PCA) is a naturally occurring phenazine compound produced by various bacteria, most notably from the genus Pseudomonas. Phenazines are nitrogen-containing heterocyclic compounds that are known for their redox activity and broad-spectrum biological effects. PCA itself serves as a precursor for the biosynthesis of other phenazine derivatives and exhibits intrinsic antimicrobial and immunomodulatory properties. The phenazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, making it a valuable starting point for the development of novel therapeutics.[1]

Synthesis of this compound and Its Derivatives

The synthesis of the PCA core structure and its subsequent derivatization are key steps in exploring the therapeutic potential of this compound class.

General Synthesis of the Phenazine-1-carboxylic Acid Scaffold

A common and effective method for synthesizing the PCA scaffold is through a Jourdan-Ullmann coupling followed by a reductive ring closure.[1] This approach allows for the preparation of a variety of substituted PCA analogues.

Experimental Protocol: Synthesis of PCA via Jourdan-Ullmann Coupling and Reductive Ring Closure [1][2]

-

Jourdan-Ullmann Coupling:

-

Aniline (1.0 eq), 2-bromo-3-nitrobenzoic acid (1.0 eq), copper(I) iodide (0.25 eq), and triethylamine (3.4 eq) are combined in ethylene glycol.

-

The reaction mixture is heated at 95°C for 3 hours.

-

Upon cooling, the mixture is poured into a 0.2 M sodium hydroxide solution.

-

The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove impurities.

-

The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 3 to precipitate the 3-nitro-2-(phenylamino)benzoic acid intermediate.

-

The precipitate is collected by filtration and can be used in the next step without further purification.

-

-

Reductive Ring Closure:

-

The 3-nitro-2-(phenylamino)benzoic acid intermediate (1.0 eq) is dissolved in a 2 M sodium hydroxide solution.

-

Sodium borohydride (NaBH4) (8.1 eq) is added portion-wise to the solution.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 3 to precipitate the phenazine-1-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent system (e.g., acetonitrile/ethanol) to yield pure PCA.[2]

-

Derivatization of this compound

The carboxyl group at the 1-position of PCA is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of esters, amides, and other derivatives.

Experimental Protocol: Synthesis of Phenazine-1-carboxamides

-

Activation of the Carboxylic Acid:

-

Phenazine-1-carboxylic acid (1.0 eq) is refluxed in an excess of thionyl chloride (SOCl2) for 4-6 hours to form the acyl chloride intermediate.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

-

Amidation:

-

The resulting acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2).

-

The solution is cooled in an ice bath.

-

The desired amine (1.0 eq) and a base, such as triethylamine (4.0 eq), are added dropwise to the solution.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure phenazine-1-carboxamide derivative.

-

Biological Functions and Mechanisms of Action

This compound and its derivatives exhibit a wide array of biological activities, with their antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

PCA derivatives have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.

One of the proposed mechanisms for the antibacterial action of some PCA amides is the inhibition of RNA synthesis. It is suggested that these derivatives form a stable complex with DNA-dependent RNA polymerase at the substrate-binding site, thereby blocking transcription.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

The PCA derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.

-

The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity